N,N-diethyl-2-butyne-1,4-diamine N,N-diethyl-2-butyne-1,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14436013
InChI: InChI=1S/C8H16N2/c1-3-10(4-2)8-6-5-7-9/h3-4,7-9H2,1-2H3
SMILES:
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol

N,N-diethyl-2-butyne-1,4-diamine

CAS No.:

Cat. No.: VC14436013

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-2-butyne-1,4-diamine -

Specification

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
IUPAC Name N',N'-diethylbut-2-yne-1,4-diamine
Standard InChI InChI=1S/C8H16N2/c1-3-10(4-2)8-6-5-7-9/h3-4,7-9H2,1-2H3
Standard InChI Key IGUGEIWRQTZQPG-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CC#CCN

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a but-2-yne chain (HC≡CCH2\text{HC≡CCH}_2) with primary amine groups at positions 1 and 4, each substituted with ethyl groups. This configuration confers rigidity due to the sp-hybridized carbon atoms in the alkyne, while the ethylamine moieties enhance solubility in organic solvents . The IUPAC name is N,N-diethylbut-2-yne-1,4-diamine, and its SMILES notation is \text{CCN(CC)CC#CCN} .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Boiling Point98 °C (10 Torr)
Density0.868 g/cm³
pKa8.25 (predicted)
SolubilityMiscible in organic solvents

The compound is a colorless to pale yellow liquid with a pungent amine odor . Its low water solubility stems from hydrophobic ethyl groups, while the alkyne moiety contributes to thermal stability .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves the reaction of 2-butyne-1,4-diol with diethylamine under anhydrous conditions :

HOCH2C≡CCH2OH+2Et2NHPd/Pt catalystEt2NCH2C≡CCH2NEt2+2H2O\text{HOCH}_2\text{C≡CCH}_2\text{OH} + 2 \, \text{Et}_2\text{NH} \xrightarrow{\text{Pd/Pt catalyst}} \text{Et}_2\text{NCH}_2\text{C≡CCH}_2\text{NEt}_2 + 2 \, \text{H}_2\text{O}

Continuous flow reactors are employed industrially to optimize yield (≥95%) and purity. Catalysts such as palladium or platinum mitigate side reactions, while temperature control (80–120°C) prevents decomposition .

Scalability and Challenges

Scaling production requires addressing the exothermic nature of the reaction. Advanced heat exchange systems and inert atmospheres (N₂ or Ar) are critical to avoid polymerization of the alkyne intermediate .

Chemical Reactivity and Applications

Reaction Mechanisms

The compound participates in three primary reaction types:

  • Nucleophilic Substitution: Reacts with alkyl halides to form quaternary ammonium salts.

  • Acid-Base Reactions: Forms stable salts with protic acids (e.g., HCl), as seen in its dihydrochloride derivative (CAS 147555-81-5).

  • Coordination Chemistry: Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Pd⁰), facilitating catalytic cycles in cross-coupling reactions .

Industrial and Pharmaceutical Applications

  • Fuel Additives: Enhances octane ratings by suppressing pre-ignition in spark-ignition engines. Blending 0.1–0.5% v/v improves Research Octane Number (RON) by 2–4 units .

  • Pharmaceutical Intermediates: Serves as a precursor for antitumor agents by enabling Huisgen cycloadditions to form triazole derivatives .

  • Polymer Chemistry: Crosslinks epoxy resins, improving thermal stability in composites .

ParameterValue
LD₅₀ (oral, rat)320 mg/kg
Flash Point80.2°C
Storage Conditions2–8°C in amber glass under N₂

Regulatory Status

Research Frontiers

Catalytic Applications

Recent studies highlight its role in synthesizing heterocyclic compounds via click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazoles with >90% efficiency .

Environmental Impact

Biodegradation studies indicate a half-life of 14 days in soil, with Pseudomonas spp. metabolizing the alkyne moiety into carboxylic acids . Long-term ecotoxicological effects remain under investigation.

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